2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chloro-3-(trifluoromethyl)benzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the amine group of the piperidine displaces a leaving group on the benzamide core.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(trifluoromethyl)benzamide: Lacks the piperidine and phenyl groups, making it less complex and potentially less active.
3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and ability to cross biological membranes.
Uniqueness
The presence of both the trifluoromethyl and chloro groups, along with the piperidine and phenyl moieties, makes 2-chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride unique. These structural features contribute to its enhanced biological activity and potential as a pharmacologically active compound.
Properties
Molecular Formula |
C20H21Cl2F3N2O |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C20H20ClF3N2O.ClH/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16;/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27);1H |
InChI Key |
YGCZZYKACZXKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.